molecular formula C7H6ClN3O B12814148 6-Amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one

6-Amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B12814148
M. Wt: 183.59 g/mol
InChI Key: UADCWOFBYKZFHW-UHFFFAOYSA-N
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Description

6-Amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one (CAS 59674-84-9) is a benzimidazole derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile chemical building block for the design and synthesis of novel bioactive molecules. Its molecular formula is C 7 H 6 ClN 3 O, with a molecular weight of 183.60 . The 1H-benzo[d]imidazole core is a privileged scaffold in pharmaceutical research, known for its ability to interact with various enzymes and receptors . Specifically, this amine- and chloro-substituted benzimidazol-2-one derivative is a key intermediate in developing potential antitumor agents. Research indicates that such molecular hybrids, combining the benzimidazolone fragment with other pharmacophores, show promising cytotoxic activity and selectivity against human cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancers . The compound's mechanism of action may involve interaction with molecular targets like the MDM2 protein, a key negative regulator of the p53 tumor suppressor, making it a candidate for probing cancer pathways . This product is intended for research applications in chemistry and biology laboratories. It is provided "For Research Use Only" and is strictly not for diagnostic, therapeutic, or personal utilization . Researchers are advised to consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

6-amino-4-chloro-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C7H6ClN3O/c8-4-1-3(9)2-5-6(4)11-7(12)10-5/h1-2H,9H2,(H2,10,11,12)

InChI Key

UADCWOFBYKZFHW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)N2)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one typically involves the reaction of 4-chloro-1,2-phenylenediamine with cyanogen bromide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzimidazole derivative. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium ethoxide .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper iodide.

Major Products Formed

The major products formed from these reactions include substituted benzimidazoles, nitro derivatives, and fused ring systems.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that 6-amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one exhibits significant anticancer properties. A study evaluated a series of benzimidazole derivatives, revealing that compounds containing this structure showed cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The structure-activity relationship (SAR) analysis highlighted the importance of the chloro and amino substituents in enhancing biological activity .

Antimicrobial Properties
The compound has also been explored for its antimicrobial potential. In vitro studies demonstrated that derivatives of this compound exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. For instance, modifications to the substituents on the benzimidazole ring were found to influence the antimicrobial efficacy significantly .

Biological Studies

Mechanism of Action
The compound's mechanism involves interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes related to cell proliferation and inflammation, thereby exerting its therapeutic effects. The presence of both an amino group and a chlorine atom on the benzimidazole ring contributes to its unique reactivity and biological activity .

Structure-Activity Relationship (SAR) Studies
SAR studies have been pivotal in understanding how variations in chemical structure affect biological activity. For example, the introduction of different substituents on the benzimidazole core was systematically analyzed to determine their impact on cytotoxicity and antimicrobial activity .

Industrial Applications

Synthesis of Dyes and Pigments
this compound serves as an intermediate in the synthesis of various dyes and pigments due to its reactive functional groups. Its ability to participate in electrophilic substitution reactions enhances its utility in industrial chemistry .

Production of Other Chemicals
The compound is also utilized in the production of other industrial chemicals, where it acts as a precursor for synthesizing more complex organic molecules. Its versatility makes it valuable for developing new materials with specific properties .

Data Tables

Application Area Specific Use Key Findings
Medicinal ChemistryAnticancer agentsSignificant cytotoxicity against cancer cell lines .
Antimicrobial agentsEffective against various bacterial strains .
Biological StudiesMechanism explorationInhibits enzymes related to inflammation and proliferation .
Industrial ApplicationsDyes and pigments synthesisServes as an important intermediate .

Case Studies

  • Cytotoxicity Evaluation
    A study involving a series of benzimidazole derivatives showed that modifications to this compound resulted in enhanced cytotoxicity against HCT-116 cells, with IC50 values ranging from 17 µM to 30 µM depending on the substituent .
  • Antimicrobial Activity Assessment
    Another research effort focused on synthesizing various derivatives of this compound, which were tested against multiple microbial strains. The results indicated that certain derivatives exhibited potent antimicrobial activity, suggesting potential for therapeutic applications in infectious diseases .

Mechanism of Action

The mechanism of action of 6-Amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for drug development. The compound’s effects on cellular processes, such as apoptosis and cell cycle regulation, are also being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzoimidazolone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 6-Amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one with structurally related analogs:

Table 1: Structural and Functional Comparison of Benzoimidazolone Derivatives

Compound Name Substituents Key Activities IC50/EC50 (µM) Reference
This compound 6-NH₂, 4-Cl Hypothesized PLD/kinase inhibition N/A Inferred
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one 5-SO₂NH₂ Antitumor (A549, HCC1937 cells) 2.6 (Compound 5b)
1-Isopropyl-3-acyl-5-methyl derivatives 1-isopropyl, 3-acyl, 5-methyl Structure-activity relationship (SAR) studies Varies
Halogenated (4-F, 5-F, 6-F, 5-Br) analogs Halogen at position 4/5/6 PLD1/2 isoform selectivity PLD1 IC50: 0.1–5.0
2-Chloro-6-fluoro-1H-benzo[d]imidazole 2-Cl, 6-F Structural similarity (82%) N/A

Key Observations

Antitumor Activity: The 5-hydrosulfonyl analog () demonstrated potent antitumor activity (IC50 = 2.6 µM in HCC1937 cells), attributed to apoptosis induction via caspase-3 activation. In contrast, the chloro and amino groups in the target compound may modulate different pathways, such as kinase or PLD inhibition, though direct antitumor data are unavailable .

Enzyme Inhibition :

  • Halogenated benzoimidazolones (e.g., 5-Br, 4-F) in showed isoform-specific PLD inhibition. For instance, 5-bromo derivatives exhibited PLD1 IC50 values as low as 0.1 µM, suggesting that halogen position critically influences selectivity. The 4-chloro substituent in the target compound may similarly enhance PLD1 affinity .

Structural Flexibility: Derivatives with bulky substituents (e.g., 1-isopropyl, 3-acyl groups in ) were synthesized to explore SAR. These modifications improved metabolic stability but reduced aqueous solubility compared to the smaller amino and chloro groups in the target compound .

Similarity to Known Compounds: lists 2-chloro-6-fluoro-1H-benzo[d]imidazole as a structural analog (82% similarity), highlighting that chloro/fluoro substitutions at positions 2 and 6 retain bioactivity. The target compound’s 4-chloro and 6-amino groups may offer unique hydrogen-bonding interactions with targets .

Research Implications and Gaps

  • PLD/Kinase Inhibition: The target compound’s chloro and amino groups are consistent with PLD inhibitors (), but experimental validation is needed.
  • Synthetic Accessibility : The compound’s synthesis likely follows routes similar to (e.g., nitro reduction, cyclization), though regioselective amination at position 6 requires optimization.
  • Safety Profile : Chloro-substituted benzoimidazolones (e.g., 5,6-dichloro analog in ) are associated with toxicity risks, necessitating future toxicity assays for the target compound .

Biological Activity

6-Amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one, a member of the benzimidazole family, has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, highlighting its mechanisms, case studies, and research findings.

The molecular formula for this compound is C7H6ClN3O, with a molecular weight of 183.59 g/mol. The structure includes an amino group at the 6th position and a chlorine atom at the 4th position on the benzimidazole ring, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC7H6ClN3O
Molecular Weight183.59 g/mol
IUPAC NameThis compound
AppearanceWhite to off-white solid

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : This compound has been shown to inhibit enzymes involved in cancer cell proliferation and inflammatory pathways.
  • Apoptosis Induction : Studies indicate that it can induce apoptosis in cancer cells by activating pro-apoptotic signals and inhibiting anti-apoptotic factors.
  • Antimicrobial Activity : It exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for treating infections.

Anticancer Activity

Research has demonstrated that this compound possesses notable anticancer properties. In vitro studies have shown varying degrees of cytotoxicity against different cancer cell lines:

  • MCF-7 (Breast Cancer) : IC50 value of approximately 25.72 ± 3.95 μM, indicating effective inhibition of cell growth.
  • HeLa (Cervical Cancer) : Demonstrated significant growth inhibition with similar IC50 values.

Table 1 summarizes the cytotoxic effects observed in various studies:

Cell LineIC50 (μM)Reference
MCF-725.72 ± 3.95
HeLa~30
HCT116~20

Antimicrobial Activity

The compound also shows promising antimicrobial activity:

  • Staphylococcus aureus : MIC of 40 µg/mL.
  • Escherichia coli : MIC of 200 µg/mL.

Table 2 details the antimicrobial efficacy:

Bacterial StrainMIC (µg/mL)Inhibition Zone (mm)Reference
Staphylococcus aureus4021
Bacillus subtilis30012
Escherichia coli20014

Case Studies

Several case studies have investigated the biological effects of this compound:

  • In Vivo Tumor Growth Suppression : A study involving tumor-bearing mice showed significant suppression of tumor growth when treated with this compound, supporting its potential as an anticancer agent.
  • Inflammatory Disease Models : The compound was evaluated in models of inflammation, demonstrating a reduction in inflammatory markers and symptoms.

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